molecular formula C5H4ClN3O B13140481 6-Chloropyridazine-4-carboxamide

6-Chloropyridazine-4-carboxamide

Cat. No.: B13140481
M. Wt: 157.56 g/mol
InChI Key: RKQYDKHFIRFORO-UHFFFAOYSA-N
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Description

6-Chloropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-4-carboxamide typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 6-chloropyridazine-4-carboxylic acid with appropriate amines under controlled conditions. For instance, the reaction with oxalyl chloride in the presence of dimethylformamide (DMF) followed by treatment with ammonia can yield this compound .

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-Chloropyridazine-4-carboxamide is primarily recognized for its role as a pharmacological agent . It has been investigated for its potential to act as an inhibitor of specific enzymes involved in disease processes, particularly protein kinases.

Inhibition of Spleen Tyrosine Kinase (SYK)

Research indicates that compounds like this compound can inhibit SYK, a non-receptor tyrosine kinase crucial for B-cell activation and signaling. Inhibition of SYK is relevant in treating autoimmune diseases and allergic disorders such as asthma. The compound's ability to modulate SYK activity suggests its potential use in developing therapies for conditions characterized by excessive immune responses .

Therapeutic Applications

The therapeutic implications of this compound extend to various inflammatory and autoimmune diseases.

Treatment of Inflammatory Diseases

Studies have shown that compounds targeting the SYK pathway can effectively reduce inflammation in models of autoimmune diseases. By inhibiting SYK enzymatic activity, this compound may help decrease autoantibody production and alleviate symptoms associated with inflammatory conditions .

Neuroinflammatory Diseases

Another area of interest is the application of this compound in neuroinflammatory diseases. Formulations containing pyridazine derivatives have been proposed for treating such conditions, highlighting the versatility of this compound in addressing diverse therapeutic challenges .

Research Applications

Beyond its therapeutic potential, this compound is valuable in research settings.

Drug Screening and Development

The compound serves as a crucial tool in drug discovery processes, particularly for screening new inhibitors targeting specific kinases involved in various diseases. Its structural characteristics allow it to be modified for enhanced efficacy and selectivity against target enzymes .

Cellular Pathway Modulation

Research has utilized this compound to explore cellular signaling pathways, providing insights into the mechanisms underlying cellular responses to external stimuli. This knowledge is essential for developing targeted therapies that can modulate these pathways effectively .

Comparative Data Table

Below is a summary table comparing the applications of this compound with similar compounds:

Compound NameTarget EnzymeApplication AreaStatus
This compoundSpleen Tyrosine KinaseAutoimmune diseasesInvestigational
4,6-Diphenyl-3-(pyrimidinyl)piperazinylpyridazineProtein KinasesNeuroinflammatory diseasesPatent pending
Methyl 6-chloropyridazine-4-carboxylateVarious kinasesDrug developmentCommercially available

Case Studies and Findings

Numerous studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated that inhibition of SYK by this compound led to reduced inflammation and improved clinical outcomes in animal models of asthma .
  • Another investigation highlighted its potential neuroprotective effects in models of neuroinflammation, suggesting a dual role in both immune modulation and neuroprotection .

Mechanism of Action

The mechanism of action of 6-Chloropyridazine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Chloropyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloropyridazine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

This compound is characterized by its chlorinated pyridazine ring, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling, making it a versatile scaffold for further modifications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity:

Microorganism Activity Level
Gram-positive bacteriaHigh
Gram-negative bacteriaModerate

In particular, certain derivatives of this compound have shown high activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has been found to inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • SW1116 (colon cancer)

For instance, one study reported an IC50 value of 1.18 µM against HepG2 cells, indicating potent cytotoxicity compared to standard anticancer drugs . The mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. Notably, it may inhibit enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells. Additionally, it has been shown to disrupt cellular homeostasis in bacteria, contributing to its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at the chlorinated position or variations in the carboxamide group can significantly alter biological activity. For example:

Modification Effect on Activity
Substitution at position 6Increased antimicrobial potency
Alteration of carboxamide groupEnhanced anticancer activity

These findings underscore the importance of chemical modifications in enhancing therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Anticancer Efficacy : A study demonstrated that a derivative exhibited selective cytotoxicity against MCF-7 cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Screening : In vitro assays showed that certain derivatives were effective against multi-drug resistant strains of bacteria, indicating potential for development as new antibiotics.

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

6-chloropyridazine-4-carboxamide

InChI

InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,7,10)

InChI Key

RKQYDKHFIRFORO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Cl)C(=O)N

Origin of Product

United States

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